Ethyl 5-bromopentanimidate
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Overview
Description
Ethyl 5-bromopentanimidate is an organic compound with the molecular formula C7H13BrN2O. It is a versatile material widely used in scientific research, particularly in organic synthesis and pharmaceutical development.
Preparation Methods
Ethyl 5-bromopentanimidate can be synthesized through various synthetic routes. One common method involves the reaction of 5-bromopentanoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of ethyl 5-bromopentanoate, which is then converted to this compound through a subsequent reaction with ammonia or an amine .
Chemical Reactions Analysis
Ethyl 5-bromopentanimidate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
Ethyl 5-bromopentanimidate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is utilized in the development of new pharmaceutical agents, particularly those targeting specific biological pathways.
Chemical Reactions Studies: It serves as a valuable tool for studying complex chemical reactions and designing novel compounds.
Mechanism of Action
The mechanism of action of ethyl 5-bromopentanimidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the ethyl group can undergo oxidation or reduction .
Comparison with Similar Compounds
Ethyl 5-bromopentanimidate can be compared with similar compounds such as:
Ethyl 5-bromopentanoate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
5-Bromovaleric Acid Ethyl Ester: Another related compound with similar applications in organic synthesis and pharmaceutical development.
This compound is unique due to its specific structure and reactivity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
ethyl 5-bromopentanimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWJAKGERAKPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607479 |
Source
|
Record name | Ethyl 5-bromopentanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792861-69-9 |
Source
|
Record name | Ethyl 5-bromopentanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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